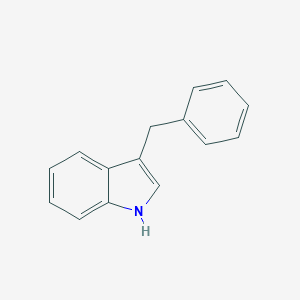

3-Benzyl-1H-indole

Descripción general

Descripción

3-Benzyl-1H-indole is an organic compound belonging to the indole family, characterized by a benzyl group attached to the nitrogen atom of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Synthetic Routes and Reaction Conditions:

Palladium-Catalyzed Larock Indole Synthesis: This method involves the use of palladium catalysts to form the indole unit.

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.

Industrial Production Methods:

Batch and Continuous Flow Processes: Industrial production of this compound can be achieved through batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity.

Types of Reactions:

Electrophilic Substitution: Indole derivatives, including this compound, readily undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring.

Oxidation and Reduction: These compounds can undergo oxidation and reduction reactions, often using reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substituted Indoles: Depending on the electrophile used, various substituted indoles can be formed.

Oxidized or Reduced Indoles: Products of oxidation or reduction reactions include indole-2-carboxylic acids or reduced indole derivatives.

Aplicaciones Científicas De Investigación

Key Synthesis Techniques:

- Fischer Indole Synthesis: This classic method has been adapted using conductive and dielectric heating to improve yields and reduce reaction times. Studies have shown that this approach can yield 3-benzyl-1H-indole efficiently under controlled conditions .

- Alternative Synthetic Routes: Other methods include the use of aryl aldehydes and enamines in reactions that lead to the formation of various indole derivatives, showcasing the versatility of this compound in synthetic organic chemistry .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Properties:

Research indicates that indole derivatives, including this compound, have shown promise as anticancer agents by inducing apoptosis in cancer cells. The structural features of indoles allow them to interact with various biological targets, potentially leading to the development of new cancer therapies .

Neuropharmacological Effects:

Studies have identified this compound as a ligand for serotonin receptors (5-HT7), suggesting its potential role in treating psychiatric disorders. Its ability to modulate neurotransmitter systems may provide insights into developing safer and more effective antipsychotics .

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology and psychiatry.

Antimicrobial Activity:

Indoles are known for their antimicrobial properties, and derivatives like this compound have been explored for their efficacy against various pathogens. This makes them valuable in developing new antibiotics or antifungal agents .

Muscarinic Receptor Modulation:

Recent studies highlight the compound's role as an intermediate in synthesizing muscarinic receptor allosteric agents. This suggests its potential application in treating diseases related to cholinergic dysfunctions, such as Alzheimer's disease .

Case Study: Neuropharmacological Research

A study focusing on the interaction of this compound with serotonin receptors demonstrated its potential as a therapeutic agent for mood disorders. The compound was tested for its binding affinity and functional activity, revealing promising results that warrant further exploration in clinical settings .

Case Study: Anticancer Research

In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. These findings support its development as a lead compound for novel anticancer therapies .

Mecanismo De Acción

The mechanism of action of 3-Benzyl-1H-indole involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Comparison:

Unique Benzyl Group: The presence of the benzyl group in 3-Benzyl-1H-indole distinguishes it from other indole derivatives, potentially altering its biological activity and chemical reactivity.

Biological Activity: While many indole derivatives exhibit similar biological activities, the specific substitution pattern in this compound may confer unique properties and applications.

Actividad Biológica

3-Benzyl-1H-indole is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzylamine with indole derivatives. Various synthetic routes have been developed to enhance yield and purity, often utilizing techniques such as microwave irradiation or conventional heating methods. These methods allow for the efficient formation of indole derivatives with functionalized side chains that enhance biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have shown that indole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of indole derivatives demonstrated potent activity against clinical strains of bacteria, suggesting their potential as new anti-infective agents .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that certain derivatives exhibited moderate to high cytotoxicity against cancer cells, with IC50 values comparable to established anticancer drugs .

- Anti-inflammatory Effects : Research indicates that this compound and its derivatives can inhibit inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with various biological targets. For example, docking studies revealed that it forms hydrogen bonds and hydrophobic interactions with key amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationships of indole derivatives indicate that specific substituents on the indole ring significantly influence their biological potency. For instance, modifications at the benzyl position can enhance antibacterial and anticancer activities .

Case Study 1: Antibacterial Evaluation

A study synthesized a series of indole derivatives, including this compound, which were tested against multiple bacterial strains. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) in low micromolar ranges, highlighting their potential as novel antibacterial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against human cervix carcinoma cells (KB-3-1). The compound showed an IC50 value significantly lower than many standard treatments, indicating strong cytotoxic potential .

Data Summary

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

3-Benzyl-1H-indole can undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring. Common electrophiles include:

-

Halogens : Bromination and chlorination can occur at various positions on the indole ring, often resulting in complex mixtures of products.

-

Nitration : The introduction of nitro groups can be achieved under acidic conditions, leading to nitro-substituted derivatives.

Nucleophilic Substitution Reactions

The benzyl group in this compound can act as a leaving group in nucleophilic substitution reactions:

-

Nucleophilic Attack : Under basic conditions, nucleophiles such as amines or alcohols can attack the benzyl carbon, leading to the formation of new derivatives.

Migration Reactions

Recent studies have shown that this compound can participate in migration reactions facilitated by strong acids like trifluoromethanesulfonic acid. This process allows for the relocation of substituents from the C3-position to C2-position on the indole ring, yielding new products with potential biological activity .

Characterization Data for Selected Reactions

| Compound | IR (cm⁻¹) | NMR (δ ppm) |

|---|---|---|

| This compound | C-H Aromatic: ~3100 | δ: 5.3 (s, Ar-CH₂), δ: ~7.0-8.0 (m) |

| Benzyl Carboxylic Acid | O-H: ~3420 | δ: ~9.9 (s, CHO) |

| Migrated Product | C=C: ~1655 | δ: ~7.5 (m, aromatic protons) |

Propiedades

IUPAC Name |

3-benzyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUYRDWMYRCVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937559 | |

| Record name | 3-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16886-10-5 | |

| Record name | 3-(Phenylmethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16886-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16886-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.